1,3-Dipropyl-7-methylxanthine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3-Dipropyl-7-methylxanthine and related xanthine derivatives involves strategic functionalization of the xanthine nucleus. Specific substitutions at positions 1, 3, and 7 on the xanthine skeleton are crucial for achieving selectivity towards adenosine receptor subtypes. For instance, Jacobson et al. (1993) describe the synthesis of 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl) xanthine as a potent and very A2-selective adenosine antagonist, highlighting the critical role of substituent patterns for receptor selectivity and potency (Jacobson et al., 1993).

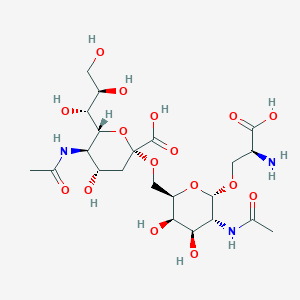

Molecular Structure Analysis

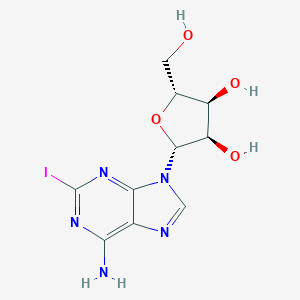

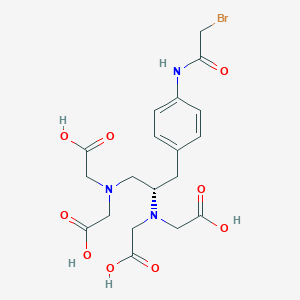

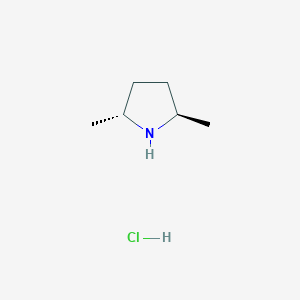

The molecular structure of 1,3-Dipropyl-7-methylxanthine is characterized by its xanthine backbone and specific alkyl groups at positions 1, 3, and a methyl group at position 7. These structural modifications are essential for its pharmacological activity. Studies on similar compounds, such as 1,3-dipropylxanthines with various 8-position substituents, provide insights into the importance of molecular structure on adenosine receptor affinity and selectivity (Shamim et al., 1988).

Wissenschaftliche Forschungsanwendungen

It is identified as a potent and selective A2a adenosine receptor antagonist, which could have implications in neurological research and treatment (Giudice et al., 1996).

Its functionalized congeners, particularly 1,3-dipropyl-8-phenylxanthine, show high potencies as antagonists at A2 adenosine receptors, with some selectivity at A1 adenosine receptors. These properties make them useful as receptor probes and potential therapeutic agents (Ukena et al., 1986).

Certain derivatives of 1,3-dipropylxanthine exhibit significantly higher potency than theophylline, suggesting their potential in treating conditions related to adenosine (Bruns et al., 1983).

In lung carcinoma cells, 3-isobutyl-methylxanthine, a derivative, may function as a potent radiosensitizer, potentially enhancing the effectiveness of radiation therapy (Malki et al., 2006).

The compound has been shown to influence neuronal activity, particularly in hippocampal CA3 neurons, suggesting a role in neurological processes (Alzheimer et al., 1993).

Its analogues with aryl substituents exhibit enhanced selectivity at A1-adenosine receptors, which is relevant for the development of more targeted adenosine receptor antagonists (Daly et al., 1986).

Substituted 8-styrylxanthines, including 1,3-Dimethylxanthine derivatives, show potential as A2-selective adenosine receptor antagonists (Jacobson et al., 1993).

Novel xanthines can be used as selective adenosine receptor antagonists without interference due to inhibitory effects on phosphodiesterase isozymes (Ukena et al., 1993).

Dipropylcyclopentylxanthine (DPCPX) has been found to trigger apoptosis in Jurkat T cells through a receptor-independent mechanism, suggesting potential therapeutic applications in leukemia (Mirabet et al., 1997).

[3H]XAC, a radioligand derived from 1,3-dipropylxanthine, shows higher affinity and specificity than other similar compounds, making it a promising tool for studying adenosine receptors (Jacobson et al., 1986).

Eigenschaften

IUPAC Name |

7-methyl-1,3-dipropylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAYTZAGDQIWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185448 | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dipropyl-7-methylxanthine | |

CAS RN |

31542-63-9 | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31542-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)